2-{[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-{[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a unique combination of pyrrole, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting with the preparation of the key intermediates. One common approach is to synthesize the pyrrole and thieno rings separately and then couple them under specific conditions.
Synthesis of Pyrrole Intermediate: The pyrrole ring can be synthesized by reacting 2,5-dimethyl-1-phenylpyrrole with appropriate reagents.
Synthesis of Thieno Intermediate: The thieno ring can be synthesized through a series of reactions involving sulfur-containing reagents.
Coupling Reaction: The final step involves coupling the pyrrole and thieno intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used[][6].
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents[][6].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-{[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-{[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of structural motifs, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S2/c1-17-15-23(19(3)30(17)21-11-7-5-8-12-21)24(32)16-34-28-29-26-25(18(2)20(4)35-26)27(33)31(28)22-13-9-6-10-14-22/h5-15H,16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLXCOLSRMOGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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